molecular formula C23H44N2O4 B12504184 Dicyclohexylamine (tert-butoxycarbonyl)-D-alloisoleucinate

Dicyclohexylamine (tert-butoxycarbonyl)-D-alloisoleucinate

Cat. No.: B12504184
M. Wt: 412.6 g/mol
InChI Key: NCLUKCZVJYNXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclohexylamine (tert-butoxycarbonyl)-D-alloisoleucinate is a compound that combines dicyclohexylamine, a secondary amine, with a tert-butoxycarbonyl (Boc) protected D-alloisoleucine. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexylamine (tert-butoxycarbonyl)-D-alloisoleucinate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (tert-butoxycarbonyl)-D-alloisoleucinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amine form of D-alloisoleucine.

    Substitution: Substitution reactions yield various derivatives depending on the substituents introduced.

Scientific Research Applications

Dicyclohexylamine (tert-butoxycarbonyl)-D-alloisoleucinate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dicyclohexylamine (tert-butoxycarbonyl)-D-alloisoleucinate involves its interaction with molecular targets through its amine and Boc-protected groups. The Boc group provides stability during synthesis, while the amine group can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexylamine (tert-butoxycarbonyl)-D-alloisoleucinate is unique due to its combination of dicyclohexylamine and Boc-protected D-alloisoleucine, providing specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C23H44N2O4

Molecular Weight

412.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C12H23N.C11H21NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h11-13H,1-10H2;7-8H,6H2,1-5H3,(H,12,15)(H,13,14)

InChI Key

NCLUKCZVJYNXBY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.